![molecular formula C10H10ClNS2 B2964322 7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl methyl sulfide CAS No. 130336-76-4](/img/structure/B2964322.png)
7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl methyl sulfide
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Overview
Description
Scientific Research Applications
Pharmacokinetics and Drug Metabolism
Research on compounds like flubromazepam, a designer benzodiazepine, has been carried out to understand their pharmacokinetics and metabolism. Flubromazepam has been found to have an extremely long elimination half-life, with monohydroxylated compounds and the debrominated compound being identified as predominant metabolites. Such studies are crucial for developing safety profiles and therapeutic guidelines for new drugs (Moosmann et al., 2013).
Imaging Inflammation
Compounds like 11C-PBR28, used to image peripheral benzodiazepine receptors (PBRs) in the brain, illustrate the application of similar compounds in medical imaging. This radioligand aids in imaging inflammation, providing insights into the distribution and density of PBRs in various organs, and is instrumental in studying diseases characterized by inflammation (Brown et al., 2007).
Behavioral and Neurological Effects
The effects of benzodiazepine derivatives on behavior and neurological functions have been extensively studied. These compounds often exhibit sedative, anxiolytic, and muscle relaxant properties. For instance, the study on temazepam, a benzodiazepine, highlights its hypnotic action and the residual effects on sleep quality and morning grogginess, providing valuable information for the clinical application of such compounds to treat insomnia (Borbély et al., 1984).
Oral Health Applications
A study on the use of a mouthwash containing chlorine dioxide, a compound with oxidizing properties, showed its effectiveness in reducing oral malodor by targeting volatile sulfur compounds. This research points to the potential application of related sulfur-containing compounds in dental hygiene products to manage conditions like halitosis (Shinada et al., 2008).
Mechanism of Action
Target of Action
It is suggested that this compound may have similar targets to tianeptine , which include μORs and δORs as well as D2 and D3 DA receptors .
Mode of Action
It is suggested that this compound may inhibit lps-induced inflammation and activation of microglia, decrease pro-inflammatory cytokine release, ros release, and nf-κb activation .
Biochemical Pathways
It is suggested that this compound may affect similar pathways to tianeptine , which exhibits neuromodulatory, antidepressant, anxiolytic, analgesic, anticonvulsant, and anti-inflammatory activities .
Result of Action
It is suggested that this compound may improve anxiety symptoms, neurocognitive function, and memory .
properties
IUPAC Name |
7-chloro-4-methylsulfanyl-2,3-dihydro-1,5-benzothiazepine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNS2/c1-13-10-4-5-14-9-3-2-7(11)6-8(9)12-10/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXCKIHJLACPGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=CC(=C2)Cl)SCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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